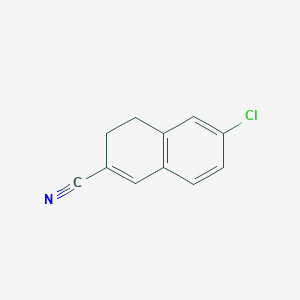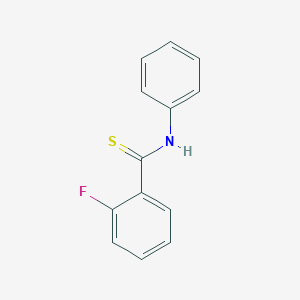
(S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a trifluoroethylamine group attached to a chloropyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloropyridine.
Reaction with Trifluoroethylamine: The 3-chloropyridine is reacted with trifluoroethylamine under controlled conditions to form the desired product.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.
化学反応の分析
Types of Reactions
(S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chloropyridine ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction may produce amines.
科学的研究の応用
(S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of (S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The trifluoroethylamine group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine: shares similarities with other pyridine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of a chloropyridine ring and a trifluoroethylamine group
特性
分子式 |
C7H6ClF3N2 |
|---|---|
分子量 |
210.58 g/mol |
IUPAC名 |
(1S)-1-(3-chloropyridin-4-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-3-13-2-1-4(5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m0/s1 |
InChIキー |
CPCNMWZVJZYZJP-LURJTMIESA-N |
異性体SMILES |
C1=CN=CC(=C1[C@@H](C(F)(F)F)N)Cl |
正規SMILES |
C1=CN=CC(=C1C(C(F)(F)F)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















